![molecular formula C23H16ClN3O4 B5907663 N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B5907663.png)
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide is a complex organic compound that features an anthracene moiety linked to a chloronitrophenoxy acetamide group
Vorbereitungsmethoden
The synthesis of N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the anthracen-9-ylmethylideneamine intermediate, which is then reacted with 2-(4-chloro-2-nitrophenoxy)acetic acid or its derivatives under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, resulting in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Wirkmechanismus
The mechanism of action of N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its function, while the chloronitrophenoxy group can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide can be compared with other anthracene-based compounds, such as:
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: This compound is used as a promoter in palladium-catalyzed reactions and has different substituents that affect its reactivity and applications.
9-(4-phenyl)anthracene: Known for its photophysical properties, this compound is used in optoelectronic materials.
9,10-bis(phenylethynyl)anthracene: This derivative is studied for its high thermal stability and blue emission properties.
Eigenschaften
IUPAC Name |
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-17-9-10-22(21(12-17)27(29)30)31-14-23(28)26-25-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-13H,14H2,(H,26,28)/b25-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHGGQLWVKAJOW-MXAYSNPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=O)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dimethylphenoxy)acetate](/img/structure/B5907586.png)
![N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5907596.png)
![(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5907617.png)
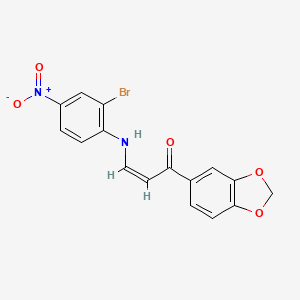
![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
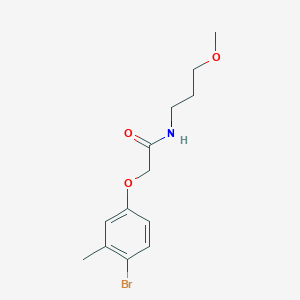
![(Z)-4-[(3-ethoxycarbonyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B5907631.png)
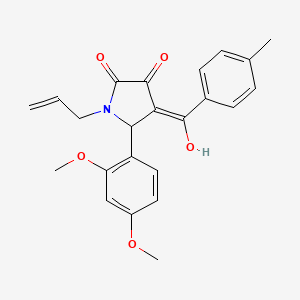
![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)
![(4Z)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B5907648.png)
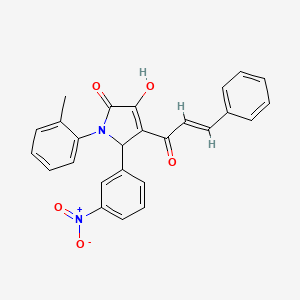
![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE](/img/structure/B5907656.png)
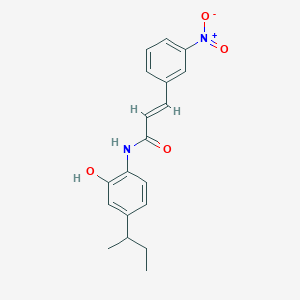
![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)
